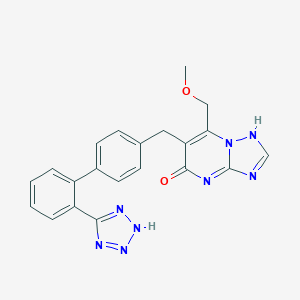

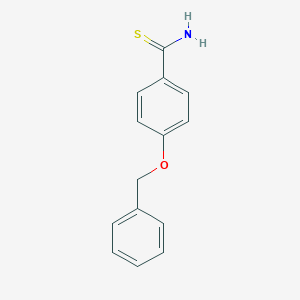

4-Benzyloxy-thiobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

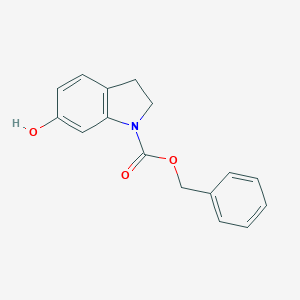

4-Benzyloxy-thiobenzamide is a biochemical used for proteomics research . It has a molecular formula of C14H13NOS and a molecular weight of 243.32 .

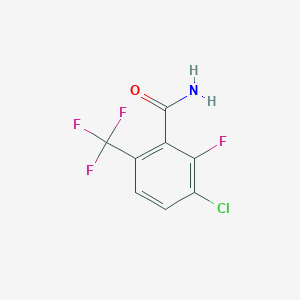

Molecular Structure Analysis

The molecular structure of 4-Benzyloxy-thiobenzamide consists of a benzene ring attached to a thiobenzamide group via an oxygen atom . This structure is integral to its properties and potential applications.

Applications De Recherche Scientifique

Organic Synthesis

Summary of the Application

Thiobenzamide plays a crucial role in organic synthesis, serving as key building blocks .

Methods of Application or Experimental Procedures

Several methods have been developed for preparing thioamides using sulfuration agents .

Results or Outcomes

The formation of thioamides employing different sulfur sources has been achieved .

Pharmaceutical Chemistry and Drug Design

Summary of the Application

Thiobenzamide is important in pharmaceutical chemistry and drug design, owing to their ability to mimic the amide function in biomolecules while retaining or developing biological activity .

Methods of Application or Experimental Procedures

The thioamide functional group, as a bioisostere of the amide bond, has been associated with enhanced chemical stabilities and improved biological activities of pharmaceuticals compared with the corresponding molecule-bearing amide functions .

Results or Outcomes

Rationales for these effects have been proposed, discussing notably the hydrogen bonding strength and the structural impact of thioamide backbone modifications .

Preparation of Amide and Amidine Adducts

Summary of the Application

Thiobenzamide is useful for the preparation of amide and amidine adducts .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not mentioned in the source .

Results or Outcomes

The specific results or outcomes are not mentioned in the source .

Preparation of 4-oxo-4H-chromene-3-carbothioic acid N-phenylamides

Summary of the Application

Thiobenzamide is used to prepare 4-oxo-4H-chromene-3-carbothioic acid N-phenylamides .

Results or Outcomes

Benzylic Oxidations and Reductions

Summary of the Application

Thiobenzamide can be used in benzylic oxidations and reductions, which are important reactions in organic chemistry .

Methods of Application or Experimental Procedures

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . The oxidation of alkyl side-chains is normally effected by hot acidic permanganate solutions .

Results or Outcomes

The oxidation of alkyl side-chains leads to the formation of benzoic acids .

Proteomics Research

Summary of the Application

Propriétés

IUPAC Name |

4-phenylmethoxybenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c15-14(17)12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFQPUSTRDXEAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428913 |

Source

|

| Record name | 4-BENZYLOXY-THIOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-thiobenzamide | |

CAS RN |

161975-22-0 |

Source

|

| Record name | 4-BENZYLOXY-THIOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)

![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)